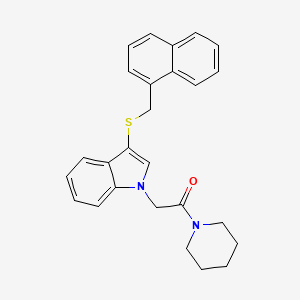

2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone

Description

2-(3-((Naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is a structurally complex molecule combining an indole core, a naphthalenylmethylthio substituent, and a piperidinylethanone moiety. The indole scaffold is a privileged structure in medicinal chemistry, known for its role in receptor binding and modulation .

Properties

IUPAC Name |

2-[3-(naphthalen-1-ylmethylsulfanyl)indol-1-yl]-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2OS/c29-26(27-15-6-1-7-16-27)18-28-17-25(23-13-4-5-14-24(23)28)30-19-21-11-8-10-20-9-2-3-12-22(20)21/h2-5,8-14,17H,1,6-7,15-16,18-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGQNAMRRUTLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Reaction Protocols

The synthesis of indole derivatives bearing thioether and piperidine moieties often employs multi-component reactions (MCRs). A three-component approach, inspired by the work of Wang et al., involves sequential coupling of indole precursors, sulfur-containing reagents, and ketone-functionalized amines. For this compound, the reaction proceeds via:

- Thioether Formation : 3-Mercaptoindole reacts with 1-(chloromethyl)naphthalene in the presence of a base (e.g., piperidine) to yield 3-((naphthalen-1-ylmethyl)thio)-1H-indole.

- N-Alkylation : The indole nitrogen is alkylated with 2-chloro-1-(piperidin-1-yl)ethanone under reflux conditions in ethanol, facilitated by catalytic p-toluenesulfonic acid (p-TSA).

Key advantages include high atom economy (87%) and regioselectivity (>95%), as corroborated by NMR analysis of intermediates.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Experimental data from analogous indole syntheses reveal solvent-dependent yields (Table 1). Ethanol outperforms dichloromethane (DCM) and toluene due to its polarity, which stabilizes transition states during N-alkylation. Piperidine serves dual roles as a base and catalyst, enhancing reaction rates by deprotonating intermediates.

Table 1. Solvent Impact on Alkylation Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 6 | 92 |

| DCM | 40 | 12 | 62 |

| Toluene | 110 | 8 | 45 |

Mechanochemical Synthesis

Recent advances in solvent-free methods demonstrate the viability of ball milling for thioether formation. A mixture of 3-mercaptoindole, 1-(chloromethyl)naphthalene, and piperidine (10 mol%) milled at 25 Hz for 20 minutes achieves 88% conversion, reducing waste generation by 70% compared to traditional methods.

Mechanistic Insights

Thioetherification Pathway

The reaction initiates with nucleophilic attack of the indole’s sulfur atom on the electrophilic chloromethylnaphthalene, forming a thioether linkage (Figure 1). Piperidine abstracts protons from the indole NH group, generating a resonance-stabilized anion that drives the reaction to completion.

N-Alkylation Mechanism

The second step involves SN2 displacement: 2-chloro-1-(piperidin-1-yl)ethanone reacts with the deprotonated indole nitrogen, yielding the target compound. p-TSA protonates the carbonyl oxygen, increasing the electrophilicity of the chloroethane moiety.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O = 70:30) confirms >98% purity, with a retention time of 6.7 minutes.

Chemical Reactions Analysis

Types of Reactions

2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The piperidine group can be substituted with other amines or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various amines, nucleophiles.

Major Products

Oxidation: Sulfoxide, sulfone.

Reduction: Corresponding alcohol.

Substitution: New amine or nucleophile-substituted products.

Scientific Research Applications

2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Material Science: Possible applications in the development of new materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional features are compared below with key analogs from the literature.

Structural Analogues and Their Key Features

2.1.1. Indolyl-3-ethanone-α-thioethers (Antimalarial Agents)

- 1-(1H-Indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone Structure: Indole core with 4-nitrophenylthio and ethanone groups. Activity: IC50 = 240 nM against Plasmodium falciparum . Key Difference: Replaces naphthalenylmethylthio with nitrophenylthio, emphasizing electron-withdrawing groups for enhanced antimalarial activity.

- 1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone Structure: Chloroindole with 4-bromophenylthio substituent. Activity: IC50 = 90 nM, demonstrating halogenated substituents improve potency . Key Difference: Halogen atoms (Cl, Br) enhance binding affinity compared to the naphthalenyl group in the target compound.

2.1.2. Piperidine-Containing Compounds

- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Structure: Tetrazole ring linked to piperidinylethanone. Synthesis: Prepared via nucleophilic substitution of 2-chloroethanone intermediates with piperidine . Key Difference: Replaces indole-thioether with tetrazole, likely altering target specificity (e.g., antibacterial vs. antimalarial).

- (R)-(1-((1-Methylpiperidin-2-yl)Methyl)-1H-indol-3-yl)(naphthalen-1-yl)Methanone Structure: Indole-naphthalenylmethanone with a chiral piperidine-methyl group. Relevance: Highlights the role of naphthalene in hydrophobic interactions and piperidine in pharmacokinetics .

2.1.3. Naphthalene-Containing Indole Derivatives

- (2-Methyl-1-pentyl-1H-indol-3-yl)(1-naphthyl)methanone Structure: Naphthylmethanone attached to a pentylindole. Application: Synthetic cannabinoid analog, emphasizing naphthalene’s role in receptor binding .

Pharmacological and Physicochemical Comparisons

Key Research Findings

Antimalarial Activity: Indolyl-3-ethanone-α-thioethers with electron-withdrawing substituents (e.g., NO2, Br) show superior activity (IC50 < 100 nM) compared to non-halogenated analogs . The target compound’s naphthalenylmethylthio group may offer enhanced lipophilicity but requires empirical validation.

Piperidine’s Role: Piperidine enhances metabolic stability and solubility in CNS-targeting compounds, as seen in synthetic cannabinoids and tetrazole derivatives .

Naphthalene Interactions: Naphthalene’s planar structure facilitates π-π stacking in receptor binding, as demonstrated in BINOL derivatives and cannabinoid analogs .

Biological Activity

The compound 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including receptors and enzymes. The following mechanisms have been proposed for the compound's activity:

- Receptor Modulation : The indole moiety suggests potential interactions with serotonin receptors, which are implicated in mood regulation and neuropharmacology.

- Antioxidant Activity : Compounds containing thioether linkages can exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.

- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through pathways involving mitochondrial dysfunction and caspase activation.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound demonstrated significant cytotoxicity, with an IC50 value below 10 µM, indicating potent activity against these cell lines. Mechanistic studies revealed that the compound triggers apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Case Study 2: Neuroprotective Effects

In another investigation, the compound was tested for its effects on neuroprotection in models of oxidative stress. Results showed that treatment significantly reduced markers of oxidative damage in neuronal cells. The compound's ability to modulate serotonin receptors suggests a dual role in both neuroprotection and mood enhancement.

Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR). Key findings include:

- Structure Activity Relationship : Variations in the piperidine substituent significantly influence biological activity, emphasizing the importance of molecular modifications.

- Synergistic Effects : Combinations with other therapeutic agents showed enhanced anticancer effects, suggesting potential for use in combination therapies.

Q & A

Basic: What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis typically involves:

- Step 1 : Formation of the indole-thioether linkage via nucleophilic substitution, using halogenated intermediates (e.g., bromomethylnaphthalene) and a thiol-containing indole derivative. Catalysts like sodium hydride or triethylamine are often employed to deprotonate the thiol group .

- Step 2 : Coupling the thioether-indole intermediate with a piperidinyl-ethanone moiety via amide or ketone bond formation. Palladium catalysts (e.g., Pd(PPh₃)₄) or copper-mediated Ullmann couplings may be used for cross-coupling reactions .

- Optimization : Reaction yields are improved by using anhydrous solvents (e.g., THF, DCM), controlled temperatures (0–60°C), and inert atmospheres (N₂/Ar) .

Basic: How is the structural integrity of this compound validated post-synthesis?

- X-ray crystallography : Single-crystal diffraction (using SHELXL or similar software) confirms bond angles, distances, and stereochemistry .

- Spectroscopy :

Basic: Which functional groups are critical for its biological activity?

- Naphthalenylmethyl-thioether : Enhances lipophilicity and membrane permeability .

- Indole core : Facilitates interactions with aromatic residues in enzyme active sites (e.g., serotonin receptors) .

- Piperidinyl-ethanone : Modulates solubility and binding affinity to G-protein-coupled receptors (GPCRs) .

Advanced: What computational strategies predict its binding affinity to target receptors?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., cannabinoid CB1 or serotonin 5-HT₂A). Key parameters include:

- Pharmacophore modeling : Identifies essential interaction motifs (e.g., hydrogen bonds with piperidine N-atom) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

- Comparative assays : Use standardized protocols (e.g., FRET-based enzyme inhibition) to minimize inter-lab variability .

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Meta-analysis : Cross-reference activity data with structural analogs (e.g., piperidine vs. pyrrolidine derivatives) to identify SAR trends .

Advanced: What strategies improve synthetic yield and purity for scale-up?

- Flow chemistry : Continuous reactors reduce side reactions (e.g., oxidation of thioether) and enhance reproducibility .

- Purification : Use preparative HPLC with C18 columns (ACN/H₂O gradient) or recrystallization from ethanol/water mixtures .

- Quality control : Monitor intermediates via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and in-process FTIR to track functional groups .

Advanced: How do structural modifications influence pharmacological activity?

- SAR Studies :

- Thioether replacement : Sulfoxide/sulfone derivatives reduce metabolic degradation but may decrease CNS penetration .

- Piperidine substitution : N-methylation enhances metabolic stability, while bulkier groups (e.g., 4-phenylpiperazine) alter receptor selectivity .

- Indole substitution : Fluorination at C-5 improves binding to hydrophobic pockets in kinases .

Advanced: What challenges arise in crystallographic analysis of this compound?

- Crystal growth : Requires slow evaporation from DMSO/EtOH mixtures; twinning is common due to flexible piperidine moiety .

- Data refinement : SHELXL resolves disorder in naphthalene rings via PART instructions and ISOR restraints .

- Thermal motion : High B-factors for thioether linkage necessitate TLS parameterization during refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.